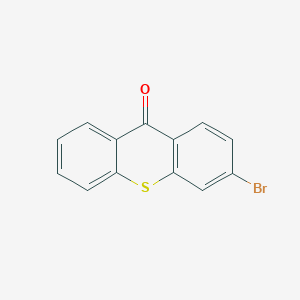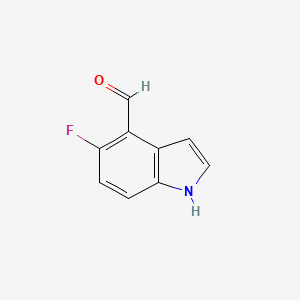
3-bromo-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9H-thioxanthen-9-one is a chemical compound with the linear formula C13H7BrOS . It has a molecular weight of 291.17 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method involves the reaction of thioxanthones with bromine and iron in chloroform at 5 - 20℃ for 12 hours . Another method involves the Buchwald−Hartwig, Sonogashira, and Heck reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H7BrOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H . The average mass is 291.163 Da and the monoisotopic mass is 289.940094 Da . Chemical Reactions Analysis
Thioxanthen-9-one, a related compound, can mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT) or single electron transfer (SET) .Physical and Chemical Properties Analysis
This compound is a solid substance stored at 4°C .Scientific Research Applications
Synthesis and Derivative Formation 3-bromo-9H-thioxanthen-9-one serves as a pivotal compound in the synthesis of biologically active and medicinally significant compounds. Its derivatives, such as 1-fluoro-4-methyl-9H-thioxanthen-9-one and various amine derivatives, have been synthesized and labeled with carbon-14 for potential applications in medicinal chemistry, showcasing its versatility as a chemical scaffold (Javaheri et al., 2016).
Photophysical and Photochemical Properties The compound's photophysical and photochemical behaviors are significantly influenced by solvent polarity, as observed in studies involving thioxanthen-9-one. These studies contribute to understanding the compound's behavior under different environmental conditions, which is crucial for its applications in photochemistry and photophysics (Chen et al., 2021).
Spectroscopy and Molecular Structure Investigations into the molecular structure, vibrational spectral analysis, and electronic properties of thioxanthone derivatives have provided insights into their chemical behavior and interaction mechanisms. These studies are foundational for developing new materials and understanding the electronic properties of thioxanthen-9-one derivatives (Mary et al., 2014).
Electrochemical Properties Electrochemical studies on thioxanthen-9-one derivatives have revealed their potential in photoinitiation processes for radical polymerization. By synthesizing new amino-thioxanthone photoinitiators with varying substituents, researchers have expanded the applications of these compounds in materials science, particularly in light-based polymerization techniques (Wu et al., 2014).
Molecular Interactions and Crystal Structure The study of thioxanthone derivatives has also extended to evaluating their intermolecular interactions and the effects of different substituents on crystal diversity. This research has implications for materials science, where the molecular and crystal structures of compounds can influence their physical properties and applications (Jacob et al., 2011).
Safety and Hazards
The safety information for 3-bromo-9H-thioxanthen-9-one indicates that it is a hazardous substance. The GHS07 pictogram is used to represent its hazards. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 3-bromo-9H-thioxanthen-9-one is the process of two-photon induced polymerization (TPIP) . This compound acts as an initiator in this process .
Mode of Action
In the process of TPIP, This compound is excited to triplet states by absorbing the energy from two photons, in combination . This is a key step in the initiation of the polymerization process .
Biochemical Pathways
The affected pathway is the two-photon induced polymerization (TPIP) process . The downstream effects include the polymerization of structures with submicron features , which has diverse uses in technology .
Pharmacokinetics
The ADME properties of This compound It’s noted that the compound maintains excellent solubility due to the fact that all new photoinitiators are highly viscous oils at room temperature . This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action result in the polymerization of structures with submicron features . This allows for the creation of intricate microstructures .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as temperature . For instance, the compound maintains excellent solubility due to the fact that all new photoinitiators are highly viscous oils at room temperature .
Biochemical Analysis
Molecular Mechanism
It is known that thioxanthones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thioxanthones can have long-term effects on cellular function in both in vitro and in vivo studies .
Transport and Distribution
It is known that thioxanthones can interact with various transporters and binding proteins .
Subcellular Localization
It is known that thioxanthones can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-bromothioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHWHCQUXKSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3'-oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-5'-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2593562.png)
![N-(1-cyanocyclohexyl)-2-({3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}amino)propanamide](/img/structure/B2593563.png)
![2-[(Furan-2-carbonyl)-amino]-propionic acid](/img/structure/B2593564.png)
![(3R,6S)-3-[(2S)-Butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B2593566.png)

![4-[(Ethoxycarbonyl)amino]cyclohexyl 5-(1,2-dithiolan-3-yl)pentanoate](/img/structure/B2593569.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2593571.png)
![1-Bromo-3-ethylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2593574.png)

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2593577.png)
![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)

